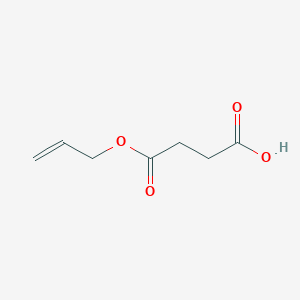

4-(allyloxy)-4-oxobutanoic acid

Description

An Overview of Succinic Acid Derivatives in Chemical Research

Succinic acid, a simple four-carbon dicarboxylic acid, is a cornerstone of both biological processes and industrial chemistry. wikipedia.org As a key intermediate in the citric acid cycle, its biological relevance is fundamental. wikipedia.org Beyond its natural roles, succinic acid and its derivatives are foundational materials in the chemical industry, serving as precursors for a vast array of products, including polymers, resins, and coatings. wikipedia.orgresearchgate.nettaylorandfrancis.com

The true synthetic power of succinic acid lies in the versatility of its two carboxylic acid groups. These functional groups can be manipulated to create a diverse library of derivatives. This chemical adaptability makes them invaluable starting materials for producing pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.nettaylorandfrancis.com Their applications are extensive, ranging from being used as flavor enhancers in the food industry to acting as building blocks for biodegradable plastics like polybutylene succinate (B1194679). researchgate.netnih.gov

The Strategic Importance of Ester-Acid Functionalities

Molecules that contain both a carboxylic acid and an ester group are powerful tools in the hands of synthetic chemists. This bifunctionality allows for what is known as orthogonal reactivity—the ability to selectively react one functional group while the other remains inert, often protected. solubilityofthings.comwikipedia.org This principle is a cornerstone of modern synthetic strategy, enabling the methodical, step-by-step assembly of intricate molecules. numberanalytics.com

The free carboxylic acid moiety can be readily converted into amides, a critical linkage in countless biologically active compounds, or it can participate in a variety of coupling reactions. nih.gov Meanwhile, the ester group can act as a stable placeholder, carried through multiple synthetic steps before being selectively cleaved—typically through hydrolysis—to reveal a second carboxylic acid for further transformation. wikipedia.orgnumberanalytics.com This controlled, sequential manipulation is essential for building complex molecular frameworks efficiently.

4-(Allyloxy)-4-oxobutanoic Acid: A Versatile Synthetic Building Block

This compound , also known as succinic acid monoallyl ester, perfectly embodies the strategic advantages of an ester-acid functionality. sigmaaldrich.com The structure features a free carboxylic acid, which is available for immediate chemical transformations, and an allyl ester.

The allyl group is a particularly useful "protecting group" for the second carboxylic acid function. Its key advantage is that it can be removed under very mild and specific conditions, typically using a palladium catalyst. This deprotection is highly selective and does not interfere with other functional groups in the molecule.

This orthogonality between the reactive carboxylic acid and the protected allyl ester makes this compound an exceptionally versatile building block. It allows chemists to introduce a four-carbon spacer into a molecule and then sequentially modify each end of that spacer. This capability is highly valuable in the synthesis of specialized polymers and complex active pharmaceutical ingredients. ontosight.ai

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₁₀O₄ |

| Molecular Weight | 158.15 g/mol |

| IUPAC Name | 4-(prop-2-en-1-yloxy)-4-oxobutanoic acid |

| Common Name | Succinic acid monoallyl ester |

| CAS Number | 26398-39-0 |

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-prop-2-enoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-2-5-11-7(10)4-3-6(8)9/h2H,1,3-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYVZGBOJWAZJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Allyloxy 4 Oxobutanoic Acid

Established Reaction Pathways and Yield Optimizations

The most direct and established method for synthesizing 4-(allyloxy)-4-oxobutanoic acid is the esterification of succinic anhydride (B1165640) with allyl alcohol. This reaction involves the nucleophilic attack of the hydroxyl group of allyl alcohol on one of the carbonyl carbons of the anhydride, leading to the opening of the cyclic anhydride ring and the formation of the desired monoester.

Esterification of Succinic Anhydride with Allyl Alcohol

The reaction between succinic anhydride and an alcohol, such as allyl alcohol, is a form of partial esterification. To favor the formation of the monoester, this compound, over the diester, the reaction conditions can be controlled, for instance, by using a specific molar ratio of the reactants. researchgate.net For example, in the synthesis of monoethyl succinate (B1194679), a 3:1 molar ratio of ethanol (B145695) to succinic anhydride has been used. researchgate.net The reaction is typically carried out by mixing succinic anhydride with allyl alcohol, often in a solvent or neat, and heating the mixture to facilitate the reaction. The general procedure for the preparation of succinic anhydride itself can be achieved through the dehydration of succinic acid using reagents like acetyl chloride or phosphorus oxychloride. orgsyn.org

While a specific, detailed experimental protocol for the direct reaction of succinic anhydride with allyl alcohol is not extensively documented in publicly available literature, the general procedure for similar monoesterifications can be adapted. For instance, the synthesis of monoethyl succinate was achieved by reacting succinic anhydride and ethanol in the presence of a solid acid catalyst (Amberlyst 15®) at reflux for 3 hours. researchgate.net A similar approach could be employed for allyl alcohol.

Alternative Synthetic Routes and Precursors

An alternative pathway to this compound involves the synthesis of allyl succinic anhydride as a key intermediate. This precursor can be prepared by the ene reaction of propene with maleic anhydride. google.com This reaction can be catalyzed by Lewis acids, such as alkyl tin chlorides, and can be performed at temperatures below 200°C to avoid polymerization. google.com

Once allyl succinic anhydride is obtained, it can be hydrolyzed to yield this compound. The hydrolysis of the anhydride ring would lead to the formation of the dicarboxylic acid, which in this case, due to the structure of allyl succinic anhydride, would result in the desired product. Another related procedure describes the hydrolysis of γ-phenylallylsuccinic anhydride to its corresponding diacid by boiling with aqueous sodium carbonate. orgsyn.org

Novel Approaches in Allyloxybutanoic Acid Synthesis

Recent research has focused on developing more efficient and sustainable methods for the synthesis of succinic acid monoesters, including the use of novel catalysts and exploring stereoselective transformations for the preparation of chiral derivatives.

Catalytic Synthesis Strategies

Various catalysts have been investigated to improve the efficiency and selectivity of the esterification of succinic anhydride. These include both homogeneous and heterogeneous catalysts.

Heterogeneous Catalysts: Solid acid catalysts offer advantages in terms of ease of separation and reusability. Montmorillonite clays (B1170129) exchanged with different cations (e.g., Al³⁺, Fe³⁺, H⁺) have been shown to be effective for the esterification of succinic anhydride with p-cresol, with Al³⁺-montmorillonite being particularly active. core.ac.ukresearchgate.net The catalytic activity is related to the Brønsted acidity generated from the metal aqua complexes in the clay's interlayer space. core.ac.uk The proposed mechanism involves the protonation of the anhydride by the catalyst, followed by the nucleophilic attack of the alcohol. core.ac.uk

Homogeneous and Organocatalysts: The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a well-established method for preparing esters, including monoesters of succinic acid, especially for sterically hindered alcohols. stackexchange.com This method proceeds at room temperature and can provide high yields. stackexchange.com

The following table summarizes some of the catalytic systems used for the esterification of succinic anhydride with various alcohols, which could be analogous to the synthesis of this compound.

| Catalyst | Alcohol | Key Findings | Reference |

| Al³⁺-montmorillonite | p-Cresol | High activity, with yield influenced by reactant molar ratio. | core.ac.uk |

| H⁺-montmorillonite | p-Cresol | Good yield (71%) due to strong Brønsted acid sites. | core.ac.uk |

| Amberlyst 15® | Ethanol | Effective for partial esterification to monoethyl succinate. | researchgate.net |

| DCC/DMAP | General alcohols | Suitable for sterically hindered alcohols, proceeds at room temperature. | stackexchange.com |

Stereoselective Synthesis and Chiral Induction (if applicable)

The compound this compound itself is achiral. However, the introduction of a substituent at the C2 or C3 position of the butanoic acid backbone can create a chiral center. The synthesis of such chiral derivatives is of interest, for example, in the preparation of pharmacologically active molecules.

A commercially available chiral derivative is (2S)-4-(allyloxy)-2-amino-4-oxobutanoic acid, which indicates that stereoselective synthetic methods are relevant for this class of compounds. sigmaaldrich.com While specific methods for the direct stereoselective synthesis of this compound derivatives are not widely reported, general strategies for the stereoselective synthesis of substituted butanoic acids could be applied. For instance, processes for the stereoselective reduction of 4-aryl-4-oxobutanoic acid derivatives using chiral ruthenium complexes as catalysts have been developed to produce stereoisomerically enriched 4-aryl-4-hydroxybutanoic acid derivatives. google.comgoogle.com Such approaches could potentially be adapted for the synthesis of chiral precursors to substituted 4-(allyloxy)-4-oxobutanoic acids.

Process Intensification and Scalability Considerations in Production

For the industrial production of succinic acid monoesters, process intensification and scalability are crucial factors to ensure economic viability and sustainability. While specific data for the large-scale production of this compound is limited, analogous processes for similar compounds provide insights into potential strategies.

Chemical Transformations and Reactivity of 4 Allyloxy 4 Oxobutanoic Acid

Reactions Involving the Allyloxy Group

The reactivity of the allyl group is primarily centered around its carbon-carbon double bond, which is susceptible to a variety of addition and rearrangement reactions.

Alkenic Functionalization Reactions (e.g., Epoxidation, Hydroboration, Cycloadditions)

While specific literature on the epoxidation of 4-(allyloxy)-4-oxobutanoic acid is not prevalent, the epoxidation of allylic alcohols and esters is a well-established transformation. Generally, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are employed to convert the alkene to an epoxide. The presence of the neighboring ester functionality could influence the stereoselectivity of this reaction.

Hydroboration-oxidation of the terminal alkene in this compound would be expected to yield the corresponding primary alcohol. This reaction typically proceeds with anti-Markovnikov selectivity, placing the hydroxyl group at the terminal carbon. Reagents such as borane-tetrahydrofuran (B86392) complex (BH3·THF) followed by oxidation with hydrogen peroxide and a base are standard conditions for this transformation. Research on unsaturated esters has shown that the ester group is generally stable under hydroboration conditions, though the choice of borane (B79455) reagent can be critical to avoid side reactions.

Cycloaddition reactions offer a powerful method for ring formation. The allyl group can participate as the 2π component in various cycloadditions. For instance, in a [4+3] cycloaddition, a diene can react with an allyl cation to form a seven-membered ring. mdpi.com While specific examples with this compound are not detailed, its allyl group is a suitable candidate for such transformations under appropriate conditions. Similarly, [3+2] cycloadditions with nitrile oxides, promoted by a base, could potentially yield isoxazoline (B3343090) derivatives.

Olefin Metathesis and Ring-Closing Metathesis Strategies

Olefin metathesis, a Nobel Prize-winning reaction, provides a versatile tool for the formation of new carbon-carbon double bonds. nih.gov While cross-metathesis of this compound with other alkenes is theoretically possible, ring-closing metathesis (RCM) is a particularly powerful strategy when a second alkene functionality is present in the molecule. For instance, if the carboxylic acid of this compound is coupled with another allyl-containing moiety, the resulting diene could undergo RCM to form a cyclic structure. The efficiency of such reactions is often dependent on the catalyst used, with ruthenium-based Grubbs catalysts being common choices.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a hub for a variety of transformations, most notably the formation of amides and esters, as well as anhydrides.

Amidation and Esterification Reactions

The carboxylic acid of this compound can be readily converted to amides through reaction with primary or secondary amines. This transformation typically requires a coupling agent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP). In the context of peptide synthesis, a building block bearing a mono-allyl succinate (B1194679) group has been utilized for on-resin cyclization, where the free carboxylic acid reacts with an N-terminal amine to form a cyclic peptide. nih.govjst.go.jp This demonstrates the utility of the succinate half-ester in forming amide bonds.

Esterification of the carboxylic acid can be achieved by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. For example, the succinylation of an alcohol with mono-allyl succinate using DCC and DMAP has been reported to proceed efficiently, highlighting the reactivity of the carboxylic acid in the presence of the allyl ester.

Below is a table summarizing representative amidation and esterification reactions involving mono-allyl succinate, a close analogue of the title compound.

| Reactant 1 | Reactant 2 | Coupling Agent/Catalyst | Product Type | Reference |

| Mono-allyl succinate | Alcohol | DCC, DMAP | Ester | |

| Mono-allyl succinate functionalized resin | N-terminal amine (on resin) | (for cyclization) | Amide (cyclic peptide) | nih.govjst.go.jp |

Table 1: Representative Amidation and Esterification Reactions

Anhydride (B1165640) Formation and Subsequent Transformations

The carboxylic acid of this compound can be converted to a mixed anhydride. This is typically achieved by reacting the carboxylate salt with an acyl chloride. Alternatively, dehydrating agents can be used to form a symmetric anhydride from two molecules of the carboxylic acid. The formation of allyl succinic anhydride from propylene (B89431) and maleic anhydride is a related industrial process. These anhydrides are reactive acylating agents and can be used in a variety of subsequent transformations, such as the formation of esters and amides.

Reactivity of the Ester Linkage

The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis is a reversible process that yields succinic acid and allyl alcohol. Base-mediated hydrolysis (saponification) is an irreversible reaction that produces the corresponding carboxylate salt and allyl alcohol. The relative reactivity of the ester compared to other functional groups in the molecule would depend on the specific reaction conditions. For instance, under conditions for amidation of the free carboxylic acid, the ester linkage is generally expected to remain intact.

Transesterification Reactions

Transesterification is a fundamental organic reaction where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This process is typically catalyzed by either a strong acid or a strong base. youtube.com For this compound, the allyl ester group can undergo transesterification in the presence of various alcohols to yield a new ester and allyl alcohol as a byproduct.

The reaction can be driven to completion by using a large excess of the reactant alcohol, which also often serves as the solvent. masterorganicchemistry.com The general mechanism under acidic conditions involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of allyl alcohol. youtube.com Under basic conditions, the mechanism proceeds via nucleophilic addition of an alkoxide ion to the ester carbonyl, forming a tetrahedral intermediate which then collapses to release the allyloxy leaving group. masterorganicchemistry.com

A variety of catalysts can be employed for the transesterification of alkyl and allyl esters, including mineral acids (e.g., H₂SO₄, HCl), Lewis acids, and organometallic compounds. For instance, a process for making allyl esters of aromatic carboxylic acids from their corresponding alkyl esters utilizes a transesterification catalyst after carefully drying the reactant mixture. google.com

Table 1: Representative Conditions for Transesterification Reactions

| Reactant Alcohol | Catalyst | Conditions | Expected Product |

|---|---|---|---|

| Methanol | H₂SO₄ (cat.) | Reflux | 4-methoxy-4-oxobutanoic acid |

| Ethanol (B145695) | Sodium Ethoxide | Reflux in Ethanol | 4-ethoxy-4-oxobutanoic acid |

| Benzyl Alcohol | Titanium(IV) isopropoxide | High Temperature | 4-(benzyloxy)-4-oxobutanoic acid |

This table presents plausible conditions based on general transesterification protocols. Specific yields and reaction times would require experimental determination for this compound.

Controlled Hydrolysis and Ester Cleavage

The ester linkage in this compound is susceptible to hydrolysis, which results in the cleavage of the ester bond to yield succinic acid and allyl alcohol. This reaction can be catalyzed by acids or bases.

Acid-Catalyzed Hydrolysis: In the presence of a dilute aqueous acid, such as hydrochloric or sulfuric acid, the ester undergoes hydrolysis. libretexts.org The reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is typically used. libretexts.org The mechanism is the reverse of the Fischer esterification, involving protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent elimination of allyl alcohol. youtube.com

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide, leads to irreversible hydrolysis of the ester. The process, known as saponification, yields the disodium (B8443419) salt of succinic acid and allyl alcohol. Subsequent acidification is required to obtain free succinic acid. This method is generally faster and more complete than acid-catalyzed hydrolysis.

Studies on the hydrolysis of similar succinic esters, such as dimethyl succinate, have been conducted in various biological and chemical systems, indicating that the rate of hydrolysis can be influenced by enzymatic activity and the specific conditions. nih.gov Furthermore, research on diglycine-activated succinic esters has shown that intramolecular base-catalyzed hydrolysis can occur rapidly under physiological conditions, a concept that could be explored for the controlled cleavage of derivatives of this compound. nih.gov

Table 2: Conditions for Ester Hydrolysis

| Conditions | Reagents | Product(s) after Workup |

|---|---|---|

| Acidic | Dilute HCl(aq) or H₂SO₄(aq), Heat | Succinic acid, Allyl alcohol |

| Basic | NaOH(aq), Heat, then H₃O⁺ | Succinic acid, Allyl alcohol |

This table outlines standard laboratory conditions for ester hydrolysis.

Radical Reactions and Mechanisms Involving Acyl or Allyl Species

The allyl group in this compound is a key site for radical reactions. The allylic hydrogens are particularly susceptible to abstraction, leading to the formation of a resonance-stabilized allyl radical.

Allyl Radical Formation and Reactions: The polymerization of allyl compounds often proceeds with difficulty under standard free-radical conditions. This is attributed to degradative chain transfer, where a growing polymer radical chain abstracts an allylic hydrogen from a monomer molecule. researchgate.net This terminates the kinetic chain and produces a stable allyl radical that is less reactive in re-initiating polymerization. researchgate.netresearchgate.net This characteristic suggests that in the presence of radical initiators (e.g., AIBN, peroxides), this compound would likely act as a chain transfer agent.

The allyl group can also undergo radical addition reactions. For instance, a radical can add to the double bond, generating a new radical intermediate which can then propagate a reaction chain or be trapped. pharmaguideline.com Radical-mediated cyclization is another possibility, where a radical generated elsewhere in the molecule could add intramolecularly to the allyl double bond. researchgate.netchempedia.info

Acyl Radical Formation: While less common for carboxylic acids themselves, acyl radicals can be generated from carboxylic acid derivatives under specific conditions. For example, α-keto acids have been used as efficient acyl radical precursors. acs.org It is conceivable that under appropriate oxidative conditions, the carboxylic acid moiety of this compound could be converted into a precursor for an acyl radical, which could then participate in further reactions.

Exploration of Rearrangement Reactions

The structure of this compound, containing an allyl ester moiety, makes it a potential substrate for sigmatropic rearrangements, most notably the Claisen rearrangement and its variants.

Claisen and Ireland-Claisen Rearrangements: The classic Claisen rearrangement involves the thermal gantrade.comgantrade.com-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com While this compound is an allyl ester, not an allyl vinyl ether, a related transformation, the Ireland-Claisen rearrangement, is applicable. wikipedia.org

In the Ireland-Claisen rearrangement, treatment of an allylic ester with a strong base (like lithium diisopropylamide, LDA) generates an enolate, which is then trapped with a silylating agent (e.g., trimethylsilyl (B98337) chloride) to form a silyl (B83357) ketene (B1206846) acetal. This intermediate, which is structurally analogous to an allyl vinyl ether, undergoes a gantrade.comgantrade.com-sigmatropic rearrangement upon gentle heating to yield a γ,δ-unsaturated carboxylic acid after hydrolysis of the silyl ester. wikipedia.org

Applying this to this compound, the expected product would be a substituted pentenoic acid derivative. A study on the conjugate addition to allyl fumarates followed by an Ireland-Claisen rearrangement demonstrates the utility of this reaction in creating new carbon-carbon bonds and complex succinic acid derivatives. nih.govacs.org

Other potential rearrangements could be induced photochemically. For example, photochemical rearrangement of some allenic esters leads to cyclobutenones or photo-Fries products, suggesting that UV irradiation of this compound could potentially lead to novel rearranged structures. rsc.org

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Adducts

Multidimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in molecules with complex spin systems or in the analysis of adducts where multiple molecular entities are combined. For 4-(allyloxy)-4-oxobutanoic acid, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming its structure.

A hypothetical ¹H NMR spectrum would feature distinct signals for the allyl group protons and the succinic acid backbone protons. The vinyl protons would appear in the downfield region (typically 5-6 ppm), while the methylene (B1212753) protons of the allyl group adjacent to the oxygen would be found around 4.5 ppm. The methylene protons of the succinate (B1194679) moiety would resonate at approximately 2.6-2.8 ppm. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), though its observation can depend on the solvent used.

¹³C NMR spectroscopy would complement the proton data, with the carbonyl carbons of the ester and carboxylic acid functionalities appearing at the most downfield positions (around 170-180 ppm). The carbons of the allyl group and the succinate backbone would have characteristic shifts that can be definitively assigned using HSQC and HMBC experiments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)

| Atom Number | Structure | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | HOOC-CH₂- | - | ~178 |

| 2 | -CH₂-CH₂- | ~2.7 | ~29 |

| 3 | -CH₂-COO- | ~2.6 | ~29 |

| 4 | -COO-CH₂- | - | ~172 |

| 5 | -O-CH₂-CH= | ~4.6 | ~65 |

| 6 | =CH-CH₂ | ~5.9 | ~132 |

| 7 | =CH₂ | ~5.3, ~5.2 | ~118 |

Multidimensional techniques would be particularly valuable if this compound were to form adducts, for example, in polymerization reactions or in interactions with other molecules. These experiments would reveal through-bond and through-space correlations, providing insights into the connectivity and spatial arrangement of the resulting complex.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Mechanistic Studies and Conformation Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and can be used to study conformational changes and reaction kinetics. researchgate.netnih.govresearchgate.net The spectra are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

For this compound, the FT-IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the carboxylic acid and the ester groups, typically found in the region of 1700-1760 cm⁻¹. The O-H stretch of the carboxylic acid would appear as a broad band between 2500 and 3300 cm⁻¹. The C=C stretching of the allyl group would be observed around 1645 cm⁻¹.

FT-Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon-carbon double bond of the allyl group. The analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide insights into the conformational preferences of the molecule. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound (Note: These are typical frequency ranges for the specified functional groups.)

| Functional Group | Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical FT-Raman Signal |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak |

| Carboxylic Acid | C=O stretch | ~1710 | Moderate |

| Ester | C=O stretch | ~1740 | Moderate |

| Allyl Group | =C-H stretch | 3100-3000 | Strong |

| Alkane | C-H stretch | 2980-2850 | Strong |

| Allyl Group | C=C stretch | ~1645 | Strong |

| Ester/Acid | C-O stretch | 1300-1000 | Weak |

By monitoring changes in the vibrational spectra over time, one could follow the progress of reactions involving this compound, such as its polymerization or esterification, by observing the disappearance of reactant peaks and the appearance of product peaks.

Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns. For the study of this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would be employed.

The mass spectrum would show the molecular ion peak, which for this compound would be at an m/z (mass-to-charge ratio) corresponding to its molecular weight (158.15 g/mol ). High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental formula.

Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the molecular ion, would provide structural information. For example, the fragmentation of the this compound ion could lead to the loss of the allyl group or the cleavage of the succinate backbone, with the resulting fragment ions being indicative of the original structure.

This technique is particularly powerful for identifying short-lived reaction intermediates and byproducts in a complex reaction mixture. By sampling the reaction at different time points, one can track the formation and consumption of various species, thereby helping to elucidate the reaction mechanism.

Table 3: Potential Mass Spectrometry Fragments for this compound (Note: The observed fragments can vary based on the ionization technique and energy.)

| m/z (Hypothetical) | Possible Fragment Identity |

| 159.06 | [M+H]⁺ (Protonated molecule) |

| 117.03 | [M-C₃H₅]⁺ (Loss of allyl group) |

| 101.02 | [M-C₃H₅O]⁺ (Loss of allyloxy group) |

| 57.03 | [C₃H₅O]⁺ (Allyloxy cation) |

| 41.04 | [C₃H₅]⁺ (Allyl cation) |

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. For this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be the primary methods for assessing its purity and for separating it from starting materials, byproducts, or any isomers.

Due to its carboxylic acid group, this compound may require derivatization (e.g., esterification to a more volatile methyl or ethyl ester) for analysis by GC. The derivatized compound would exhibit a characteristic retention time on a given GC column, and its purity could be determined by the relative area of its peak. Coupling GC with a mass spectrometer (GC-MS) would provide both separation and structural identification of any impurities.

HPLC, particularly reverse-phase HPLC, would be well-suited for the direct analysis of this compound without derivatization. A suitable mobile phase, typically a mixture of water (with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be used to elute the compound from a C18 column. A UV detector could be used for detection, as the carbonyl groups provide some UV absorbance.

These chromatographic methods are also crucial for the separation of potential isomers, such as positional isomers if the allyl group were to be attached at a different position, or for the separation of diastereomers if chiral centers were present.

Table 4: Illustrative Chromatographic Conditions for the Analysis of this compound (Note: These are example conditions and would require optimization.)

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| HPLC | C18 (e.g., 4.6 x 150 mm, 5 µm) | Water/Acetonitrile with 0.1% Formic Acid (gradient) | UV (e.g., 210 nm) |

| GC-MS (after derivatization) | Capillary (e.g., DB-5ms, 30 m x 0.25 mm) | Helium | Mass Spectrometer |

Computational Chemistry and Theoretical Studies on 4 Allyloxy 4 Oxobutanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and reactivity of a molecule like 4-(allyloxy)-4-oxobutanoic acid. For similar butanoic acid derivatives, calculations are typically performed using the B3LYP functional with a basis set like 6-31+G(d), often incorporating a solvent model to simulate solution-phase behavior. bsu.by

Such a study on this compound would yield crucial data points that could be organized as follows:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental predictors of reactivity. The HOMO-LUMO energy gap (ΔE) indicates the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. bsu.by For instance, studies on other butanoic acid derivatives have used FMO analysis to compare the reactivity of different structures. bsu.by

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically red) sites. For this compound, this would highlight the reactive potential of the carboxylic acid proton, the carbonyl oxygens, and the allyl group's double bond.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insights into charge distribution, hybridization, and intramolecular interactions such as hyperconjugation. This would help in quantifying the stability derived from electron delocalization between occupied and unoccupied orbitals.

A hypothetical data table for such calculations would look like this:

Table 1: Hypothetical Quantum Chemical Properties of this compound| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | Value (eV) | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | Value (eV) | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Value (eV) | Indicator of chemical reactivity and kinetic stability. bsu.by |

| Dipole Moment | Value (Debye) | Measure of the overall polarity of the molecule. |

Molecular Dynamics Simulations of Conformational Landscape

The flexibility of the succinate (B1194679) backbone and the allyl group means that this compound can adopt numerous conformations. Molecular Dynamics (MD) simulations are the ideal tool to explore this conformational landscape over time. While specific MD studies on this compound are absent, the methodology is well-documented for other flexible organic molecules and polymers. frontiersin.org

An MD simulation would involve:

Developing a force field (a set of parameters describing the potential energy of the atoms and bonds).

Simulating the molecule's movement in a virtual box, often with a solvent like water, over a period of nanoseconds to microseconds.

Analyzing the trajectory to identify the most stable (lowest energy) conformations and the energy barriers between them.

Key insights from such a simulation would include the preferred spatial arrangement of the carboxylic acid group relative to the allyl ester, the flexibility of the butanedioate chain, and the potential for intramolecular hydrogen bonding. This information is crucial for understanding how the molecule interacts with other molecules or biological targets.

Mechanistic Investigations via Transition State Modeling

Computational modeling is invaluable for elucidating reaction mechanisms by identifying the structures and energies of transition states (TS). For this compound, several reactions could be investigated:

Esterification/Hydrolysis: Modeling the reaction pathway for the formation or cleavage of the ester bond would involve locating the tetrahedral intermediate and the associated transition states.

Reactions at the Allyl Group: The allyl group is susceptible to various reactions, such as addition or metal-catalyzed cleavage. researchgate.net Transition state modeling could predict the activation energies for these pathways, providing a theoretical basis for reaction feasibility and selectivity. For example, studies on other allyl systems have used TS theory to interpret reaction outcomes. researchgate.net

A theoretical investigation would calculate the Gibbs free energy of activation (ΔG‡) for proposed mechanistic steps. A lower activation energy indicates a more favorable reaction pathway.

Table 2: Hypothetical Transition State Analysis for a Reaction of this compound

| Reaction Step | Transition State (TS) Geometry | Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| Nucleophilic attack on ester carbonyl | Description of key bond lengths/angles | Calculated Value |

| Proton transfer | Description of key bond lengths/angles | Calculated Value |

Prediction of Spectroscopic Properties and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectra, which can be compared with experimental data to confirm a molecule's structure. DFT calculations are commonly used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. chemrxiv.org

Vibrational Frequencies (IR/Raman): Calculations would predict the frequencies and intensities of vibrational modes. These can be assigned to specific bond stretches (e.g., C=O, O-H, C=C), bends, and torsions. Comparing the predicted spectrum to an experimental one helps validate both the calculation and the sample's identity. For related quinoline (B57606) derivatives, DFT has been used to assign vibrational wavenumbers with high accuracy. chemrxiv.org

NMR Spectra (¹H and ¹³C): Theoretical calculations can predict the chemical shifts (δ) for each proton and carbon atom in the molecule. These predicted values can be correlated with experimental NMR data to aid in signal assignment.

While no published experimental spectra for this compound are accompanied by computational validation, a comparative table would be the standard format for such a study.

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| ¹H NMR | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| -COOH | Value | Value |

| =CH- | Value | Value |

| =CH₂ | Value | Value |

| ¹³C NMR | Predicted δ (ppm) | Experimental δ (ppm) |

| C=O (acid) | Value | Value |

| C=O (ester) | Value | Value |

| C=C | Value | Value |

| IR | Predicted ν (cm⁻¹) | Experimental ν (cm⁻¹) |

| O-H stretch | Value | Value |

Applications of 4 Allyloxy 4 Oxobutanoic Acid in Chemical Synthesis and Materials Science

Role as a Monomer in Polymerization Reactions

The presence of the allyl group in 4-(allyloxy)-4-oxobutanoic acid allows it to participate in polymerization reactions, leading to the formation of novel polymeric materials.

Synthesis of Novel Polymeric Materials

The allyl functionality of this compound enables its use as a monomer in the synthesis of polymers. The pendant carboxylic acid groups in the resulting polymer can be further modified, offering a platform for creating functional materials with tailored properties. These materials can find applications in areas such as coatings, adhesives, and drug delivery systems.

Copolymerization Strategies and Material Property Modulation

To fine-tune the properties of the resulting materials, this compound can be copolymerized with other monomers. This strategy allows for the modulation of characteristics such as glass transition temperature, solubility, and mechanical strength. By carefully selecting the comonomers and their ratios, a wide range of materials with specific performance attributes can be designed and synthesized.

Precursor for Heterocyclic Compound Synthesis (e.g., Pyrroles, Furanones)

4-Oxobutanoic acids, the structural backbone of this compound, are valuable synthons for the preparation of various heterocyclic compounds. clockss.org

A general and efficient method for synthesizing 2-arylpyrroles utilizes 4-aryl-4-oxobutanoic acids as starting materials. clockss.org The process involves the cyclization of the 4-oxobutanoic acid to a 5-aryl-3H-furan-2-one, followed by reduction with diisobutylaluminium hydride (DIBAL-H) to yield the corresponding 4-aryl-4-oxobutanal. clockss.org This intermediate, a Paal-Knorr precursor, readily undergoes condensation with an ammonia (B1221849) source to form the desired 2-arylpyrrole in high yields. clockss.org This three-step sequence provides a straightforward route to these important heterocyclic motifs from readily available 4-oxobutanoic acids. clockss.org

Furthermore, aryl-substituted 4-oxobutanoic acids can be reacted with aliphatic binucleophiles to synthesize bicyclic pyrroloimidazolones and pyrrolopyrimidinones. researchgate.net This reaction proceeds through the initial formation of a salt, followed by two dehydration steps to yield the final heterocyclic products. researchgate.net

Intermediate in the Synthesis of Complex Organic Molecules

The unique chemical structure of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules, including natural product analogues and derivatives for peptide synthesis.

Building Block for Lignan (B3055560) and Other Natural Product Analogues

While direct use of this compound in lignan synthesis is not explicitly detailed, the core succinic acid structure is fundamental to the synthesis of various natural products. For instance, a concise total synthesis of (−)-cyanthiwigin F, a complex natural product, commenced from succinic acid. nih.gov This highlights the utility of C4 synthons derived from succinic acid in constructing intricate molecular architectures. The synthesis of bioactive lignans (B1203133) often involves oxidative coupling reactions of derivatives of cinnamic acid, which can be conceptually related to the functionalized butanoic acid structure. nih.gov The ability to build upon a C4 framework is a recurring theme in the synthesis of many natural products and their analogues. researchgate.netnih.govacs.org

Derivatization for Peptide Synthesis Linkers or Protecting Groups

In the realm of solid-phase peptide synthesis (SPPS), linkers or "handles" are crucial for attaching the growing peptide chain to a solid support. lsu.edu These linkers often possess a carboxylic acid for initial attachment to the resin and another functional group that can be cleaved under specific conditions to release the final peptide. While this compound itself is not a standard linker, its structure contains the necessary components that could be adapted for such purposes. The carboxylic acid could be used for resin attachment, and the allyl ester provides a functional handle that can be selectively cleaved.

Relevance in Thermal Degradation Studies of Polymer Systems

The compound this compound, as a functionalized monomer, holds potential significance in the study of the thermal degradation of polymer systems. Its chemical structure, which combines an allyl group and a succinic acid moiety, suggests that it can be incorporated into polyester (B1180765) chains, thereby influencing their thermal stability and decomposition pathways. Research into structurally related polymers, particularly poly(alkylene succinate)s and polymers containing allyl groups, provides a basis for understanding the potential impact of this compound on the thermal properties of polymer systems.

The thermal degradation of polyesters, such as those that could be formed using this compound, is a critical area of study for determining their processing temperatures and service life. Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of these polymers. For instance, studies on poly(alkylene succinate)s have shown that they generally exhibit high thermal stability, with decomposition temperatures often exceeding 300°C. nih.govresearchgate.netmdpi.com The introduction of an allyl group via a monomer like this compound could, however, alter this behavior. Allyl groups can be susceptible to thermal- or radical-induced reactions, which might initiate degradation at lower temperatures or introduce alternative decomposition mechanisms.

Detailed investigations into the thermal decomposition of poly(alkylene succinate)s have identified β-hydrogen bond scission as a primary degradation mechanism. researchgate.netmdpi.com This process leads to the formation of vinyl- and carboxyl-terminated compounds. In a polymer incorporating this compound, the presence of the allyl ether linkage introduces another potential site for thermal cleavage. The ether bond might undergo homolytic scission, or the allyl group itself could participate in crosslinking reactions at elevated temperatures, which would initially increase the thermal stability before catastrophic degradation occurs.

Furthermore, the allyl functionality in polymers can be a site for various chemical modifications, which in turn affects the thermal properties of the resulting material. nih.gov While not a direct study of thermal degradation, the ability to functionalize the allyl group allows for the tailoring of polymer properties, which would indirectly include their response to thermal stress.

A study on poly(allyl glycidyl (B131873) ether succinate), a polymer with structural similarities to a polyester derived from this compound, revealed that these materials are thermally stable with degradation temperatures (Td,10%) over 300°C. nih.gov The glass transition temperatures (Tg) for these oligomers were found to be in the range of -45 to -39 °C. nih.gov This suggests that a polymer based on this compound would likely also exhibit a low Tg, characteristic of flexible aliphatic polyesters.

The following table summarizes the thermal properties of related polymer systems, providing an insight into the expected behavior of polymers containing this compound.

| Polymer System | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Primary Degradation Mechanism | Reference |

| Poly(allyl glycidyl ether succinate) oligomers | -45 to -39 | > 300 (Td,10%) | Hydrolysis of ester bonds (in solution) | nih.gov |

| Poly(alkylene succinate)s | Varies (decreases with increasing diol methylene (B1212753) groups) | 420–430 (maximum decomposition rate) | β-hydrogen bond scission | researchgate.netmdpi.com |

Table 1: Thermal Properties of Structurally Related Polymer Systems

Future Research Directions and Challenges in 4 Allyloxy 4 Oxobutanoic Acid Chemistry

Development of Sustainable and Greener Synthetic Protocols

The traditional synthesis of esters often relies on petrochemical-derived starting materials and can generate significant waste. A key future direction is the development of sustainable and greener methods for producing 4-(allyloxy)-4-oxobutanoic acid.

One promising approach is the use of biocatalysis. Enzymatic esterification, employing lipases, offers high selectivity under mild reaction conditions. nih.gov Research could focus on identifying or engineering enzymes that can efficiently catalyze the mono-esterification of succinic acid or its anhydride (B1165640) with allyl alcohol. nih.govresearchgate.netmdpi.comnih.gov This would minimize the formation of the di-ester byproduct and reduce the need for harsh catalysts and solvents. google.com The use of whole-cell biocatalysts, which can regenerate cofactors and enzymes in situ, presents another avenue for sustainable production. nih.gov

Furthermore, the development of heterogeneous catalysts for the selective mono-esterification of dicarboxylic acids is a critical area of investigation. rsc.org Catalysts based on alumina (B75360) or ion-exchange resins have shown promise in selectively producing mono-esters by controlling reaction conditions and catalyst properties. rsc.org Future work should aim to design robust and recyclable catalysts specifically tailored for the reaction between succinic anhydride and allyl alcohol, potentially utilizing renewable supports.

Exploration of Uncharted Reactivity and Novel Transformations

The bifunctional nature of this compound, with its terminal alkene and carboxylic acid, opens up a vast landscape of chemical transformations that remain largely unexplored.

The allyl group is a versatile handle for a variety of reactions. Future research should investigate its participation in various catalytic cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, to form new carbon-carbon and carbon-heteroatom bonds. youtube.comnih.govresearchgate.net This could lead to the synthesis of a diverse library of derivatives with unique properties. The development of palladium-catalyzed cross-coupling of α-bromocarbonyls with allylic alcohols to generate aryl-substituted dicarbonyl compounds provides a template for exploring similar reactions with this compound. nih.gov

The potential for cycloaddition reactions involving the allyl moiety is another exciting frontier. Intramolecular Diels-Alder reactions of related allyloxy compounds have been demonstrated, suggesting that this compound could be a precursor to complex cyclic structures. ucla.eduacs.org Exploring dearomative (3+2) cycloaddition reactions could also lead to novel nitrogen-containing scaffolds. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of reactions involving this compound, the integration of its synthesis and derivatization into flow chemistry and automated platforms is essential.

Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, better process control, and straightforward scalability. nih.govdurham.ac.ukrsc.org The synthesis of this compound itself could be adapted to a flow process, potentially using a packed-bed reactor with an immobilized catalyst. Furthermore, subsequent transformations of the molecule could be performed in a continuous fashion, allowing for the rapid generation of a variety of derivatives.

Automated synthesis platforms, which combine robotics with data-driven algorithms, can significantly accelerate the exploration of reaction space. sigmaaldrich.comnih.govemolecules.comchemspeed.comyoutube.com By employing such platforms, researchers can systematically vary reaction parameters, screen different catalysts and reagents, and rapidly identify optimal conditions for the synthesis of novel compounds derived from this compound.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of the kinetics and mechanisms of reactions involving this compound requires the use of advanced spectroscopic techniques for real-time monitoring.

High-Resolution Magic Angle Spinning (HR MAS) NMR spectroscopy has proven to be a powerful tool for monitoring reactions on solid supports and for analyzing complex reaction mixtures. nih.govresearchgate.net This technique could be employed to study the kinetics of both the synthesis of this compound and its subsequent functionalization. On-line NMR spectroscopy, in general, provides a non-invasive way to gain detailed information about reaction progression and the formation of intermediates and impurities. rsc.orgresearchgate.netyoutube.com

In-situ Fourier Transform Infrared (FT-IR) spectroscopy is another valuable technique for real-time reaction monitoring. nih.govresearchgate.netresearchgate.netnist.govchemicalbook.com By tracking the disappearance of reactant peaks and the appearance of product peaks, researchers can gain insights into reaction rates and mechanisms. For instance, the characteristic carbonyl and ester stretches in the IR spectrum can be used to monitor the esterification of succinic anhydride with allyl alcohol. nih.govresearchgate.net

Computational Design of Novel Derivatives with Tuned Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for the in silico design of novel derivatives of this compound with specific, tailored properties.

DFT calculations can be used to predict the geometric and electronic properties of different derivatives, providing insights into their stability, reactivity, and potential biological activity. ppor.azppor.azresearchgate.nettandfonline.comresearcher.life For example, by calculating parameters such as HOMO-LUMO energy gaps, chemical hardness, and electrophilicity indices, researchers can screen virtual libraries of compounds to identify candidates with desired characteristics before undertaking their synthesis.

Furthermore, computational modeling can aid in understanding and optimizing reaction mechanisms. By simulating reaction pathways, it is possible to identify transition states and intermediates, providing valuable information for the rational design of catalysts and the selection of optimal reaction conditions. This predictive power can significantly reduce the experimental effort required to develop new synthetic methodologies and functional materials based on this compound.

Q & A

Basic: What are the optimized synthetic routes for 4-(allyloxy)-4-oxobutanoic acid, and how can reaction conditions be tailored to improve yield and purity?

Answer:

The synthesis of this compound derivatives often involves multi-step reactions, including esterification, nucleophilic substitution, or thiol-ene-mediated conjugation under continuous flow conditions. For example, allyloxy groups can be introduced via coupling reactions using allyl alcohol or allyl thiourea as precursors, with reaction parameters such as solvent polarity, catalyst choice (e.g., sulfuric acid for esterification), and temperature critically influencing yield . Continuous flow synthesis in "green" solvents (e.g., water or ethanol) enhances reaction efficiency and reduces side products . Optimization should prioritize anhydrous conditions to avoid hydrolysis of reactive intermediates, as seen in analogous 4-oxobutanoic acid syntheses .

Basic: What purification techniques are effective for removing by-products or unreacted starting materials in the synthesis of this compound?

Answer:

Chromatography (e.g., silica gel column chromatography) and recrystallization are standard methods for isolating this compound. For example, intermediates in similar compounds are purified using gradient elution with ethyl acetate/hexane mixtures . Residual solvents like methanol can be detected via H NMR (e.g., absence of a methoxy peak at δ 3.68 ppm confirms purity) . Advanced techniques such as preparative HPLC may resolve structurally similar impurities, particularly in derivatives with amino or fluorophenyl substituents .

Basic: How is this compound characterized using spectroscopic and computational methods?

Answer:

Key characterization tools include:

- H NMR : Peaks for allyl protons (δ 5.0–6.0 ppm, multiplet) and the oxobutanoic acid backbone (δ 2.60–2.80 ppm, methylene groups) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., CHO has a theoretical mass of 158.15 g/mol).

- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700–1750 cm) and allyl ether (C-O-C, ~1100 cm) groups .

Computational tools like PubChem’s InChI key and molecular formula validators ensure structural accuracy .

Advanced: How does the allyloxy group influence the compound’s reactivity in nucleophilic or electrophilic reactions compared to other 4-oxobutanoic acid derivatives?

Answer:

The allyloxy group introduces steric hindrance and electron-donating effects, altering reactivity. For example:

- Nucleophilic Substitution : The allyloxy moiety stabilizes transition states in SN2 reactions, enhancing reactivity with amines or thiols compared to methoxy or tert-butoxy analogs .

- Electrophilic Aromatic Substitution : Electron-withdrawing groups (e.g., nitro or fluorine) on aromatic rings conjugated to 4-oxobutanoic acid reduce electrophilicity, as seen in fluorophenyl derivatives .

- Radical Reactions : Allyloxy groups participate in thiol-ene click chemistry, enabling bioconjugation under mild conditions .

Advanced: What in vitro assays are used to evaluate the biological activity of this compound derivatives?

Answer:

- Enzyme Inhibition Assays : Derivatives are screened against targets like adenylate-forming enzymes (e.g., MenE) using fluorescence-based activity assays .

- Antimicrobial Testing : MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains assess potency, with structural analogs showing activity via disruption of membrane integrity .

- Cytotoxicity Studies : MTT assays on cancer cell lines evaluate selective toxicity, with coumarin-based derivatives demonstrating apoptosis induction .

Advanced: How can computational modeling (e.g., DFT or molecular docking) predict the interaction of this compound with biological targets?

Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic environments .

- Molecular Docking : Simulates binding to enzymes (e.g., cyclooxygenase-2 or kinases) by analyzing hydrogen bonding and hydrophobic interactions. For example, fluorophenyl-substituted analogs show high affinity for aromatic binding pockets .

- MD Simulations : Assess stability of ligand-protein complexes over time, critical for drug design .

Advanced: What are the challenges in analyzing structure-activity relationships (SAR) for this compound derivatives?

Answer:

SAR analysis is complicated by:

- Conformational Flexibility : The allyloxy group’s rotatable bonds create multiple bioactive conformers, requiring crystallography or NOESY NMR to resolve .

- Metabolite Interference : In vivo oxidation of the allyl group generates epoxides or diols, altering activity .

- Synergistic Effects : Substituents on the oxobutanoic acid backbone (e.g., amino or nitro groups) modulate solubility and membrane permeability, as shown in coumarin hybrids .

Advanced: How do pH and temperature affect the stability of this compound in aqueous solutions?

Answer:

- pH-Dependent Degradation : Under acidic conditions (pH < 3), the ester bond hydrolyzes to form succinic acid derivatives. Alkaline conditions (pH > 9) promote decarboxylation .

- Thermal Stability : Accelerated stability studies (40–60°C) show decomposition above 50°C, with LC-MS identifying degradation products like allyl alcohol and 4-oxobutanoic acid .

- Storage Recommendations : Lyophilized powders stored at -20°C in inert atmospheres (N) retain >95% potency over 12 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.